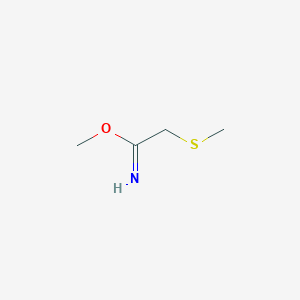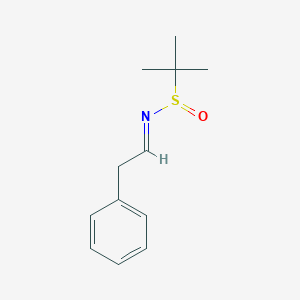
Methyl 2-(methylthio)acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylthio)acetimidate is an organic compound with the molecular formula C4H9NOS It is a derivative of acetimidate, characterized by the presence of a methylthio group attached to the acetimidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(methylthio)acetimidate can be synthesized through the reaction of methylthioacetic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the following steps:
Esterification: Methylthioacetic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-(methylthio)acetate.
Amidation: The ester is then reacted with ammonia or an amine to form the corresponding imidate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methylthio)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thioether.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted acetimidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(methylthio)acetimidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(methylthio)acetimidate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, it can modify lysine residues in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetimidate hydrochloride: Similar in structure but lacks the methylthio group.
Ethyl (methylthio)acetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-(methylthio)benzoate: Similar but with a benzoate group instead of an acetimidate group.
Uniqueness
Methyl 2-(methylthio)acetimidate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C4H9NOS |
|---|---|
Peso molecular |
119.19 g/mol |
Nombre IUPAC |
methyl 2-methylsulfanylethanimidate |
InChI |
InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3 |
Clave InChI |
KCSFUNDHFXFJEU-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)






